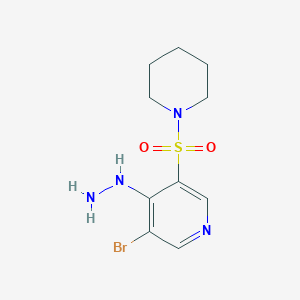

3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine

CAS No.:

Cat. No.: VC15865609

Molecular Formula: C10H15BrN4O2S

Molecular Weight: 335.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15BrN4O2S |

|---|---|

| Molecular Weight | 335.22 g/mol |

| IUPAC Name | (3-bromo-5-piperidin-1-ylsulfonylpyridin-4-yl)hydrazine |

| Standard InChI | InChI=1S/C10H15BrN4O2S/c11-8-6-13-7-9(10(8)14-12)18(16,17)15-4-2-1-3-5-15/h6-7H,1-5,12H2,(H,13,14) |

| Standard InChI Key | JGLZVHSNLNANDH-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Br |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, (3-bromo-5-piperidin-1-ylsulfonylpyridin-4-yl)hydrazine, reflects its three key substituents:

-

A bromine atom at the pyridine ring’s 3-position, enhancing electrophilic reactivity.

-

A hydrazinyl group (-NH-NH) at the 4-position, enabling condensation reactions for heterocycle formation.

-

A piperidin-1-ylsulfonyl group at the 5-position, contributing to solubility modulation and target binding via sulfonamide interactions .

The molecular formula is CHBrNOS, with a molecular weight of 364.22 g/mol .

Synthesis and Reactivity

Reactivity Profile

-

Hydrazine Group: Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, useful in constructing triazoles or pyrazoles .

-

Sulfonamide: Participates in hydrogen bonding, enhancing target affinity in enzyme inhibition .

-

Bromine Atom: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P264: Wash skin thoroughly after handling |

| H319: Eye irritation | P305+P351+P338: Rinse eyes cautiously |

| H335: Respiratory irritation | P261: Avoid breathing dust |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume